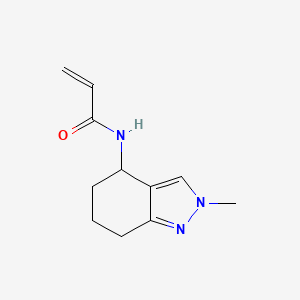
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). It has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide is a potent and selective inhibitor of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide blocks the activation and proliferation of B-cells, which are involved in the pathogenesis of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Biochemical and Physiological Effects:
In preclinical studies, (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide has been shown to inhibit B-cell activation, proliferation, and survival, as well as to induce apoptosis (programmed cell death) in B-cells. It has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide is its high potency and selectivity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. However, one of the limitations of (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide is its low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Future Directions
There are several future directions for the development of (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide. One direction is to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and safety in vivo. Another direction is to explore its potential for combination therapy with other drugs, such as immune checkpoint inhibitors and chimeric antigen receptor (CAR) T-cell therapy, for the treatment of B-cell malignancies. Additionally, (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide could be further studied for the treatment of other diseases, such as multiple sclerosis and psoriasis, which are also associated with B-cell dysregulation.
Synthesis Methods
The synthesis of (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide involves the reaction of 3-fluorobenzaldehyde with 4-methylphenylacetonitrile to form 3-(3-fluorophenyl)-2-propenenitrile, which is then reacted with (Z)-4-(bromomethyl)-N-(4-methylphenyl)but-2-enamide to form (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide. The yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide has been extensively studied in preclinical models for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also shown promising results in preclinical models for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-12-5-7-16(8-6-12)20-17(21)14(11-19)9-13-3-2-4-15(18)10-13/h2-10H,1H3,(H,20,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWWTVBOGZJROR-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

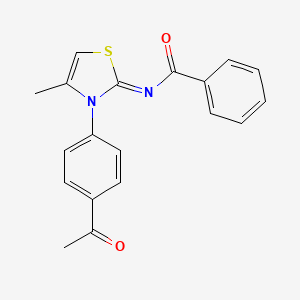
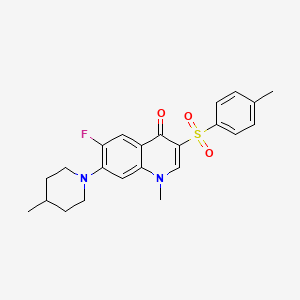

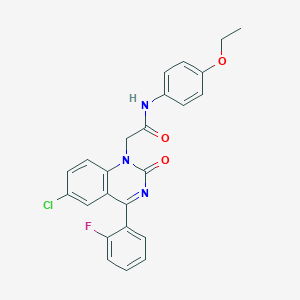
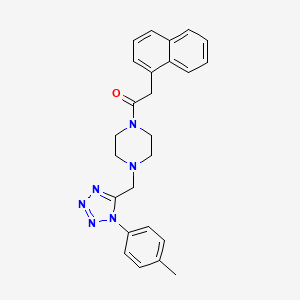
![N-(2-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806377.png)
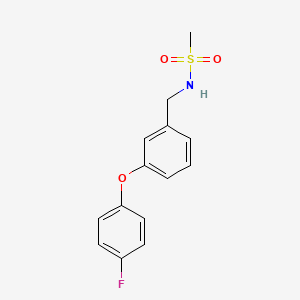
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2806379.png)
![3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2806380.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2806383.png)
![Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate](/img/structure/B2806384.png)
